molecular formula C10H7ClF4O2 B11719452 Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate

Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate

Cat. No.: B11719452
M. Wt: 270.61 g/mol
InChI Key: LDDXOTMRUIYMJR-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7ClF4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and reagents like thionyl chloride (SOCl2) for halogenation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate exerts its effects depends on its interaction with molecular targets. The presence of electronegative atoms like fluorine and chlorine can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-5-fluoro-4-(trifluoromethyl)benzoate
  • Ethyl 4-(trifluoromethyl)benzoate
  • Ethyl 2-chloro-4-(trifluoromethyl)benzoate

Uniqueness

Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate is unique due to the specific arrangement of its substituents, which can significantly affect its chemical and physical properties. The combination of chlorine, fluorine, and trifluoromethyl groups provides a distinct reactivity profile, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C10H7ClF4O2

Molecular Weight

270.61 g/mol

IUPAC Name

ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7ClF4O2/c1-2-17-9(16)5-3-7(11)6(4-8(5)12)10(13,14)15/h3-4H,2H2,1H3

InChI Key

LDDXOTMRUIYMJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Cl

Origin of Product

United States

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